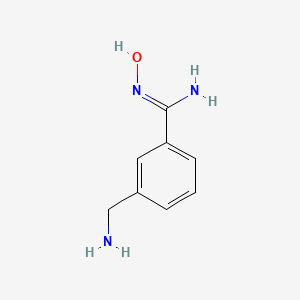
3-(Aminomethyl)-N'-hydroxybenzene-1-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Aminomethyl)-N’-hydroxybenzene-1-carboximidamide is an organic compound with significant potential in various scientific fields. This compound is characterized by the presence of an aminomethyl group, a hydroxy group, and a carboximidamide group attached to a benzene ring. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-N’-hydroxybenzene-1-carboximidamide typically involves the reaction of benzene-1-carboximidamide with formaldehyde and ammonia. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:
Starting Materials: Benzene-1-carboximidamide, formaldehyde, and ammonia.
Reaction Conditions: The reaction is conducted in an aqueous medium at a temperature of around 60-80°C.
Procedure: Benzene-1-carboximidamide is dissolved in water, and formaldehyde is added dropwise with constant stirring. Ammonia is then introduced into the reaction mixture, and the temperature is maintained for several hours to complete the reaction.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to enhance yield and purity. The use of continuous flow reactors and automated systems ensures consistent production. Additionally, the reaction conditions are carefully monitored to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
3-(Aminomethyl)-N’-hydroxybenzene-1-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aminomethyl or hydroxy groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; conducted in acidic or basic medium.
Reduction: Sodium borohydride, lithium aluminum hydride; typically performed in anhydrous solvents.
Substitution: Various nucleophiles such as halides, amines, or alcohols; reactions are carried out under mild to moderate conditions.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced amines and alcohols.
Substitution: Formation of substituted benzene derivatives with new functional groups.
Scientific Research Applications
3-(Aminomethyl)-N’-hydroxybenzene-1-carboximidamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe. It can interact with various biomolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Explored for its therapeutic potential. Its derivatives are being studied for their antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the production of specialty chemicals and materials. Its unique reactivity makes it valuable in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(Aminomethyl)-N’-hydroxybenzene-1-carboximidamide involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with active sites of enzymes, leading to inhibition or activation of enzymatic activity. Additionally, it can modulate signaling pathways by binding to specific receptors, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
3-(Aminomethyl)phenylboronic acid hydrochloride: A boronic acid derivative with similar aminomethyl functionality.
S-pregabalin: A structural analog of gamma-aminobutyric acid (GABA) with an aminomethyl group.
3-(Bromoacetyl)coumarins: Compounds with a bromoacetyl group attached to a coumarin ring, exhibiting similar reactivity patterns.
Uniqueness
3-(Aminomethyl)-N’-hydroxybenzene-1-carboximidamide stands out due to its unique combination of functional groups, which allows it to participate in a diverse range of chemical reactions. Its ability to form stable complexes with biomolecules and its potential therapeutic applications make it a compound of significant interest in various fields of research.
Properties
Molecular Formula |
C8H11N3O |
|---|---|
Molecular Weight |
165.19 g/mol |
IUPAC Name |
3-(aminomethyl)-N'-hydroxybenzenecarboximidamide |
InChI |
InChI=1S/C8H11N3O/c9-5-6-2-1-3-7(4-6)8(10)11-12/h1-4,12H,5,9H2,(H2,10,11) |
InChI Key |
SQWXJKITVAQJFX-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)/C(=N/O)/N)CN |
Canonical SMILES |
C1=CC(=CC(=C1)C(=NO)N)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


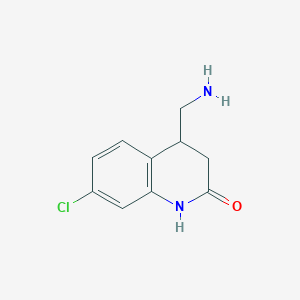
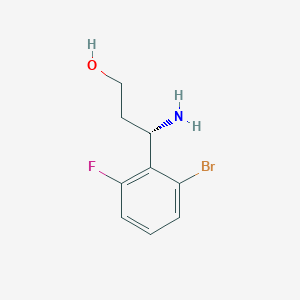
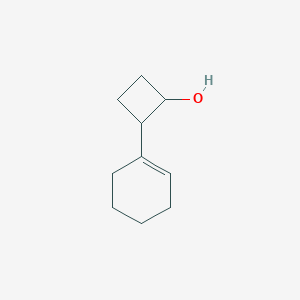

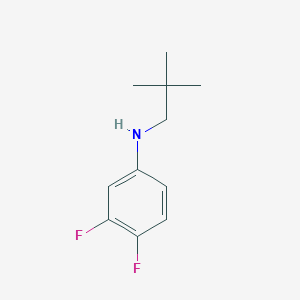
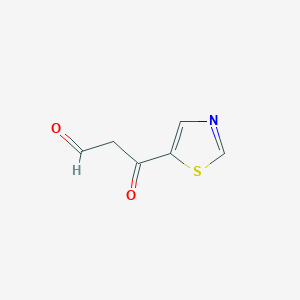
![N-{2-[(3-methylbutan-2-yl)amino]ethyl}cyclopropanecarboxamide](/img/structure/B13297300.png)
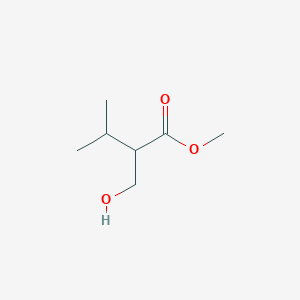
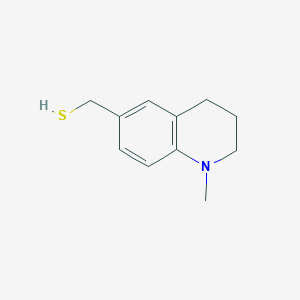
![5-[(1-Cyclopropylethyl)amino]pyridine-2-carbonitrile](/img/structure/B13297316.png)
![N-[(3-bromoadamantan-1-yl)methyl]-2-chloroacetamide](/img/structure/B13297330.png)



